molecular formula C9H21N3 B115694 N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine CAS No. 154264-47-8

N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine

Cat. No. B115694
M. Wt: 171.28 g/mol
InChI Key: JVMUEYFSUCQOKO-UHFFFAOYSA-N
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Description

N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine, commonly known as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. AZD belongs to a class of compounds known as alkylating agents, which are used to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of AZD involves the formation of covalent bonds between the compound and DNA. This results in the formation of DNA adducts, which interfere with DNA replication and transcription. The formation of DNA adducts ultimately leads to the death of cancer cells.

Biochemical And Physiological Effects

AZD has been shown to have both biochemical and physiological effects. Biochemically, AZD has been shown to induce DNA damage and inhibit DNA replication and transcription. Physiologically, AZD has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, AZD has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of AZD for lab experiments is its relative ease of synthesis. In addition, AZD has been extensively studied, and its mechanism of action is well understood. However, one limitation of AZD is its potential toxicity to normal cells. In addition, the formation of DNA adducts can lead to the development of drug resistance in cancer cells.

Future Directions

There are several future directions for the study of AZD. One potential direction is the development of new analogs of AZD that have increased efficacy and decreased toxicity. In addition, the use of AZD in combination with other cancer treatments, such as radiation therapy and chemotherapy, is an area of active research. Finally, the use of AZD in gene therapy and as a tool for studying DNA-protein interactions also holds promise for future research.
Conclusion:
In conclusion, AZD is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in gene therapy and DNA-protein interactions. While AZD has limitations, such as potential toxicity to normal cells and the development of drug resistance, its relative ease of synthesis and well-understood mechanism of action make it a valuable tool for scientific research. Future research on AZD should focus on the development of new analogs, combination therapies, and alternative applications in gene therapy and DNA-protein interactions.

Synthesis Methods

The synthesis of AZD involves the reaction of 1,3-propanediamine with 1,4-dibromobutane and sodium azide. The reaction results in the formation of AZD, which is a white crystalline solid. The synthesis of AZD is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

AZD has been extensively studied for its potential applications in cancer treatment. Alkylating agents such as AZD are used to inhibit the growth of cancer cells by damaging their DNA. AZD has been shown to be effective against various types of cancer, including breast, lung, and ovarian cancer. In addition, AZD has also been studied for its potential applications in gene therapy and as a tool for studying DNA-protein interactions.

properties

CAS RN

154264-47-8

Product Name

N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N'-[4-(aziridin-1-yl)butyl]propane-1,3-diamine

InChI

InChI=1S/C9H21N3/c10-4-3-6-11-5-1-2-7-12-8-9-12/h11H,1-10H2

InChI Key

JVMUEYFSUCQOKO-UHFFFAOYSA-N

SMILES

C1CN1CCCCNCCCN

Canonical SMILES

C1CN1CCCCNCCCN

Other CAS RN

154264-47-8

synonyms

N(8)-aziridinylspermidine

Origin of Product

United States

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